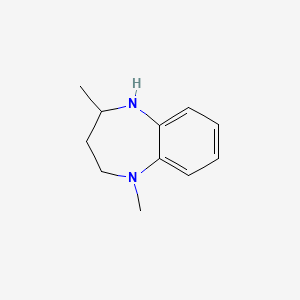

1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Description

1,4-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a seven-membered heterocyclic compound featuring a fused benzene ring and a diazepine core. Its molecular formula is C₁₁H₁₄N₂O (when substituted with a ketone group, as in 1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one), with a molecular weight of 190.24 g/mol . The compound is characterized by two methyl groups at the 1- and 4-positions of the diazepine ring, which influence its conformational stability and reactivity. Structural studies on related benzodiazepines, such as 4-acetyl derivatives, reveal a chair-like conformation for the seven-membered ring, with substituents like acetyl groups adopting orientations away from the aromatic ring to minimize steric hindrance .

Properties

IUPAC Name |

2,5-dimethyl-1,2,3,4-tetrahydro-1,5-benzodiazepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-9-7-8-13(2)11-6-4-3-5-10(11)12-9/h3-6,9,12H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGABNIRAYIUGKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C2=CC=CC=C2N1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354953-28-8 | |

| Record name | 1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of o-phenylenediamine with acetone in the presence of an acid catalyst can yield the desired benzodiazepine structure. The reaction typically requires controlled temperatures and may involve purification steps such as recrystallization to obtain a pure product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, distillation, and chromatography to isolate and purify the final product. Safety measures and environmental considerations are also crucial in industrial settings to minimize hazardous waste and ensure worker safety .

Chemical Reactions Analysis

Core Reactivity and Functional Group Transformations

The compound’s reactivity arises from its:

-

Diazepine ring : Susceptible to ring-opening, cycloaddition, and electrophilic substitution.

-

Methyl groups : Participate in alkylation and oxidation reactions.

-

Secondary amine : Enables nucleophilic substitution and condensation reactions.

Key Reaction Pathways:

| Reaction Type | Reagents/Conditions | Products/Outcomes |

|---|---|---|

| Oxidation | KMnO₄/H⁺, H₂O₂/Fe³⁺ | Formation of N-oxide derivatives |

| Reduction | LiAlH₄, H₂/Pd-C | Saturation of the diazepine ring |

| N-Alkylation | Alkyl halides, K₂CO₃, DMF | Quaternary ammonium derivatives |

| Cyclocondensation | Aldehydes/ketones, acid catalysts | Fused heterocyclic systems |

Synthetic Methodologies and Reaction Optimization

Recent studies highlight efficient protocols for synthesizing and functionalizing 1,5-benzodiazepines, which inform this compound’s reactivity:

Cyclocondensation with Carbonyl Compounds

-

Substrates : o-Phenylenediamine (OPD) reacts with ketones or aldehydes under acidic or catalytic conditions.

-

Example : Reaction with chalcone derivatives in ethanol/piperidine yields 2,3-dihydro-1H-1,5-benzodiazepines (85–98% yield) .

-

Catalysts : Heteropolyacids (e.g., H₃PW₁₂O₄₀) reduce reaction times to 10–60 minutes while maintaining >90% yields .

Multicomponent Reactions

-

Three-component systems : OPD, aldehydes, and cyclic diketones form polycyclic benzodiazepines via tandem Knoevenagel-Michael cyclization .

-

Conditions : Solvent-free, room-temperature protocols using CeCl₃-KI or γ-Fe₂O₃@SiO₂/CeCl₃ enhance atom economy .

Mechanistic Insights and Selectivity

-

Electrophilic aromatic substitution : The electron-rich benzene ring directs substituents to para positions relative to the amine group.

-

Steric effects : 1,4-Dimethyl groups hinder reactions at the N1 position, favoring modifications at the C8 amine.

-

Acid-catalyzed rearrangements : Protonation of the diazepine nitrogen facilitates ring expansion or contraction under strong acidic conditions .

Stability and Degradation Pathways

-

Photodegradation : UV exposure leads to ring-opening via C–N bond cleavage.

-

Hydrolytic stability : Resistant to aqueous hydrolysis at neutral pH but degrades under strongly acidic/basic conditions.

Scientific Research Applications

Medicinal Chemistry

1,4-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine has been studied for its potential therapeutic effects. Its structure allows it to interact with the central nervous system (CNS), which could lead to applications in treating anxiety disorders and insomnia. Benzodiazepines are commonly used as anxiolytics and sedatives due to their ability to enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.

Neuropharmacology

Research indicates that compounds like this compound may exhibit neuroprotective effects. Studies have suggested that certain benzodiazepines can protect neurons from oxidative stress and apoptosis. This property could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthesis of Novel Compounds

The synthesis of this compound serves as a precursor for creating various derivatives with modified pharmacological profiles. Researchers are exploring these derivatives to enhance efficacy and reduce side effects associated with traditional benzodiazepines.

Analytical Chemistry

This compound is utilized in analytical chemistry for developing methods to detect and quantify benzodiazepines in biological samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are employed for this purpose.

Case Study 1: Anxiolytic Properties

A study conducted on the anxiolytic effects of this compound demonstrated significant reductions in anxiety-like behavior in rodent models. The results indicated that the compound effectively decreased locomotor activity in elevated plus-maze tests compared to control groups.

Case Study 2: Neuroprotective Effects

Research published in a peer-reviewed journal highlighted the neuroprotective capabilities of this compound against glutamate-induced toxicity in neuronal cell lines. The findings suggested that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine involves its interaction with the central nervous system. The compound binds to specific receptors, such as the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA neurotransmitters. This leads to increased chloride ion influx, hyperpolarization of neurons, and ultimately, a calming effect on the nervous system. The molecular targets and pathways involved in this process are critical for understanding its pharmacological effects and potential therapeutic applications .

Comparison with Similar Compounds

Structural and Substituent Variations

The benzodiazepine scaffold is highly versatile, with modifications at positions 1, 4, and 5 significantly altering physicochemical and biological properties. Key comparisons include:

Key Observations :

- Substituent Effects : Methyl groups (e.g., 1,4-dimethyl derivatives) improve lipophilicity , making the compound more suitable for membrane penetration. In contrast, polar substituents like hydroxyl or acetyl groups enhance hydrogen-bonding capacity , influencing solubility and crystal packing .

- Salt Forms : Hydrochloride salts (e.g., 2-phenyl derivative) exhibit higher aqueous solubility, critical for pharmaceutical applications .

Comparison of Yields :

- Alkoxy-substituted benzodiazepines (e.g., 4-methoxy) achieve higher yields (>70% ) compared to acetylated analogs (~60% ) due to milder reaction conditions .

Physicochemical Properties

- Crystal Packing: The 4-acetyl derivative forms N–H⋯O and O–H⋯O hydrogen bonds in its crystal lattice, contributing to a dense, stable structure.

- Solubility : Hydrochloride salts (e.g., 2-phenyl derivative) demonstrate >10 mg/mL solubility in water , whereas neutral lipophilic derivatives (e.g., 1,4-dimethyl) require organic solvents like DMSO .

Biological Activity

1,4-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS No. 123228-94-4) is a compound belonging to the benzodiazepine family, which is known for its psychoactive properties. This article examines its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₄N₂O

- Molecular Weight : 190.24 g/mol

- CAS Number : 123228-94-4

Benzodiazepines generally act as positive allosteric modulators of the gamma-aminobutyric acid (GABA) receptor. This compound enhances GABA's inhibitory effects in the central nervous system (CNS), leading to anxiolytic, sedative, muscle relaxant, and anticonvulsant effects.

Anxiolytic Effects

Research indicates that derivatives of benzodiazepines exhibit significant anxiolytic properties. For instance, studies utilizing the Elevated Plus Maze (EPM) and Open Field tests have shown that certain compounds within this category can significantly reduce anxiety-like behaviors in animal models. In particular, compounds structurally related to this compound have demonstrated similar effects in controlled experiments.

Analgesic Properties

The analgesic activity of benzodiazepines has been explored through various pain models. The tail flick and hot plate tests are commonly employed to assess the analgesic efficacy of these compounds. Preliminary findings suggest that certain analogs can produce significant analgesic effects comparable to established analgesics.

Study 1: Anxiolytic Activity Assessment

A study conducted on a series of tetrahydrobenzodiazepine derivatives evaluated their anxiolytic potential using the EPM test. The results indicated that specific compounds significantly increased the time spent in open arms compared to controls. The most active compound showed a statistically significant difference from diazepam, a reference drug in anxiolytic studies.

| Compound | Time in Open Arms (s) | Comparison with Control |

|---|---|---|

| Control | 10 | - |

| Compound A | 25 | Significant Increase |

| Compound B | 20 | Not Significant |

Study 2: Analgesic Efficacy Evaluation

In another study assessing analgesic properties through the hot plate test, several derivatives exhibited varying degrees of pain relief. The most effective compound achieved an analgesic effect similar to butorphanol.

| Compound | Latency Time (s) | Comparison with Butorphanol |

|---|---|---|

| Control | 8 | - |

| Compound A | 12 | Comparable |

| Compound B | 10 | Lower than Butorphanol |

Pharmacological Evaluation

The pharmacological profile of this compound has been characterized through various assays:

- GABA Receptor Modulation : In vitro studies show that this compound enhances GABA receptor activity without directly activating the receptor itself.

- AMPAR Antagonism : Recent research has indicated that similar benzodiazepine derivatives can act as antagonists at AMPA receptors (AMPAR), which are crucial in synaptic transmission and plasticity. This suggests potential neuroprotective roles in conditions involving excitotoxicity.

Q & A

Q. What are the common synthetic routes for 1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, and how are intermediates characterized?

The synthesis typically involves cyclization reactions starting from substituted anilines or benzodiazepine precursors. For example, Grignard reagents in THF at 0°C facilitate alkylation of intermediates, followed by overnight stirring at room temperature. Purification via silica gel column chromatography (eluent: hexane/ethyl acetate gradients) is standard. Characterization employs -NMR and -NMR to confirm regioselectivity and purity, with melting points and solubility profiles reported for validation .

Q. What analytical methods are critical for confirming the structural integrity of this compound?

Key methods include:

- NMR spectroscopy : Assigns proton environments (e.g., methyl groups at δ 1.2–1.5 ppm) and aromatic/heterocyclic protons (δ 6.8–7.4 ppm).

- Mass spectrometry (MS) : Validates molecular weight (e.g., CHNO, MW 190.24).

- X-ray crystallography : Resolves chair conformations in the seven-membered ring and hydrogen-bonding patterns (e.g., N–H⋯O interactions) .

Q. What safety precautions are recommended during handling?

Limited toxicity data necessitate stringent protocols:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work under fume hoods to prevent inhalation.

- Dispose of waste via approved hazardous chemical protocols. Environmental impact studies are sparse, so adherence to institutional guidelines is critical .

Advanced Research Questions

Q. How do competing synthetic pathways (e.g., Mannich reactions vs. cycloadditions) affect yield and purity?

- Mannich reactions with β-hydroxybenzoylethylamines yield 52–71% products but require DMF/ethanol solvent systems and extended reaction times.

- [3+2] Cycloadditions offer higher regioselectivity (e.g., tricyclic derivatives) but demand precise temperature control (−10°C to 25°C) and catalysts like Cu(I). Purity discrepancies (e.g., 60% vs. 95%) highlight trade-offs between method complexity and efficiency .

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

Discrepancies arise from dynamic effects (e.g., ring puckering) or solvent-dependent shifts. Mitigation strategies:

- Compare experimental NMR with DFT-optimized structures (B3LYP/6-31G* basis set).

- Use deuterated solvents (CDCl, DMSO-d) to standardize conditions.

- Cross-validate with IR spectroscopy (e.g., C=O stretches at 1680–1720 cm) .

Q. What strategies optimize stability in biological assays (e.g., receptor binding studies)?

- pH control : Maintain physiological pH (7.4) to prevent hydrolysis of the diazepine ring.

- Lyophilization : Stabilize aqueous solutions by freeze-drying with trehalose or mannitol.

- Crystallography-guided modifications : Introduce substituents (e.g., acetyl groups) to reduce conformational flexibility and enhance binding affinity .

Q. How does molecular docking predict interactions with GABAA_AA receptors?

Docking studies (AutoDock Vina) using the crystal structure (PDB: 6HUP) suggest:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.